(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a planar 2H-chromene core substituted with an 8-ethoxy group, a 3-carboxamide moiety, and a (4-acetylphenyl)imino group at position 2. The 4-acetylphenyl substituent introduces electron-withdrawing properties, which may influence electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
2-(4-acetylphenyl)imino-8-ethoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-25-17-6-4-5-14-11-16(19(21)24)20(26-18(14)17)22-15-9-7-13(8-10-15)12(2)23/h4-11H,3H2,1-2H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHZURAIZQEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)C)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-acetylphenylamine with 8-ethoxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Oxidized derivatives of the chromene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation.
Biological Activity
Overview
(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is renowned for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound's unique structure, featuring an acetyl group on the phenyl ring, may significantly influence its biological activity and reactivity.
- Molecular Formula : C20H18N2O4
- Molecular Weight : 350.4 g/mol
- CAS Number : 329195-45-1
- IUPAC Name : 2-(4-acetylphenyl)imino-8-ethoxychromene-3-carboxamide
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing various biological pathways. Notably, it has been studied for its potential to inhibit pro-inflammatory enzymes, thereby exhibiting anti-inflammatory effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This has been particularly noted in studies involving breast and colon cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Antioxidant Effects
As an antioxidant, this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.
Case Studies
-
Anticancer Activity : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Treatment Cell Viability (%) Apoptosis Markers Control 100 Low Compound (10 µM) 60 High Compound (20 µM) 30 Very High -
Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-8-ethoxy... | Moderate anticancer properties |
| (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-8-ethoxy... | Strong antimicrobial effects |
| (2Z)-N-acetyl-2-[(4-bromophenyl)imino]-8-ethoxy... | Notable antioxidant activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following compounds share structural similarities with the target molecule, differing in substituents on the imino group, alkoxy groups, and carboxamide modifications:
Key Observations :
- Biphenyl-4-yl : Extends conjugation, favoring π-π interactions with aromatic residues in biological targets. Chlorophenyl : Halogen bonding capabilities improve target binding affinity.
- Alkoxy Group :
Pharmacological Implications
- Electron-Withdrawing Groups : The 4-acetylphenyl group in the target compound may enhance reactivity in nucleophilic environments compared to methylphenyl or biphenyl analogues.
- Metabolic Stability : Ethoxy substituents generally confer longer half-lives than methoxy groups due to slower oxidative metabolism .
- Solubility : The unmodified carboxamide in the target compound improves aqueous solubility relative to N-acetylated derivatives .
Crystallographic Analysis
Structural elucidation of these compounds typically employs SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography . The planar chromene core and substituent orientations can be analyzed using ring-puckering coordinates (Cremer-Pople parameters) to assess conformational stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis typically involves a multi-step process:
Chromene Core Formation : Condensation of substituted salicylaldehydes with β-keto esters under acidic conditions (e.g., acetic acid) to form the chromene backbone.
Imino Group Introduction : Reaction with 4-acetylaniline via Schiff base formation, requiring anhydrous conditions and catalysts like molecular sieves to drive imine bond formation .
Ethoxy Group Installation : Alkylation at the 8-position using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
- Critical Conditions :
- Temperature control (<70°C) to prevent side reactions.
- Solvent choice (e.g., DMF for polar intermediates, ethanol for final steps).
- Purification via HPLC or column chromatography to isolate the Z-isomer .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z-configuration (e.g., imino proton resonance at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 405.15) .
- X-ray Crystallography : SHELXL refinement for absolute configuration determination, leveraging synchrotron data for high-resolution structures .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?
- Solubility : Use DMSO as a primary solvent, followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation .
- Stability :
- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for chromenes) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?
- Approach :
Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, RAW 264.7) to identify context-dependent effects .
Target Engagement Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to proposed targets (e.g., COX-2 or topoisomerases) .
Transcriptomic Profiling : RNA-seq to map pathway activation, distinguishing anti-inflammatory (NF-κB inhibition) from apoptotic mechanisms .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Challenges :
- Disorder in Ethoxy Groups : Flexible side chains may require TLS parameterization in SHELXL .
- Twinned Crystals : Use the TWIN command in SHELXL to model pseudo-merohedral twinning .
Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites (e.g., imino nitrogen) .
- Molecular Docking : Autodock Vina simulations with protein targets (e.g., EGFR kinase) to identify binding poses and affinity scores (∆G ≤ -8.0 kcal/mol suggests strong binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
